

estragole safe exposure limits

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Compound Focus: Estragole

CAS No.: 140-67-0

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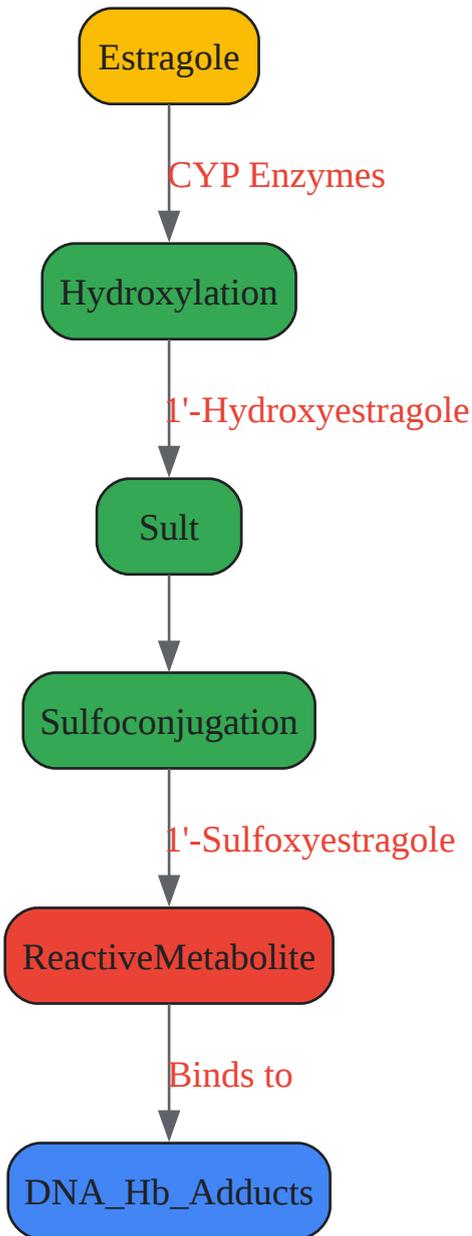
Estragole Safety Overview

The following table summarizes the core quantitative data and positions from key regulatory and scientific bodies:

Organization / Context	Key Finding / Stance on Safe Limits	Recommended Action
European Commission's Scientific Committee on Food (SCF) [1]	Could not establish a safe exposure limit; concluded estragole is genotoxic and carcinogenic.	Reduction in exposure and restrictions in use levels are indicated.
EU Committee on Herbal Medicinal Products (HMPC) [1]	Cancer risk from short-term adult use at recommended dosages is not significant.	Minimize exposure for sensitive groups (young children, pregnant/breastfeeding women).
Research on Dose Dependency [1]	Metabolic activation and carcinogenic effects are dose-dependent and minimal in rodents at 1–10 mg/kg body weight.	Suggests a high margin of exposure may be relevant (rodent dose is 100-1000x typical human exposure).

Experimental Insights into Toxicity and Bioactivation

Understanding the metabolic pathway of **estragole** is crucial for assessing its toxicity. The following diagram illustrates the key steps involved in its bioactivation, which is widely cited in scientific literature [2].



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The metabolic pathway shows that **estragole's** toxicity is not from the parent compound itself, but from a reactive metabolite formed in the body [2]. This understanding is fundamental for designing safer products or mitigating risks.

Key Experimental Protocol: Measuring Internal Exposure

A pilot study provides a methodology for monitoring internal exposure to the genotoxic metabolites of **estragole** [2].

- **1. Objective:** To determine if a specific hemoglobin adduct, **N-(isoestragole-3-yl)-valine (IES-Val)**, can be used as a biomarker for internal exposure to the reactive metabolites of **estragole** and its isomer anethole.
- **2. In Vitro Incubation:**
 - **Estragole** was incubated with hepatic S9 fractions (a liver tissue preparation containing metabolic enzymes) from both rats and humans.
 - This resulted in the formation of IES-Val adducts with hemoglobin, and similar adducts with DNA.
- **3. Quantification Method:**
 - An **isotope-dilution technique** was developed for highly accurate quantification.
 - The IES-Val adduct was cleaved from hemoglobin using **fluorescein isothiocyanate (FITC)** in a process based on the **Edman degradation** method.
- **4. Human Pilot Investigation:**
 - **Intervention:** Participants consumed a fennel tea rich in **estragole** and anethole for four weeks.
 - **Monitoring:** Blood levels of IES-Val were measured *during* the consumption phase and after it stopped (washout period).
 - **Result:** A significant increase in IES-Val levels was observed during consumption, followed by a continuous decrease during washout, confirming IES-Val as a valid biomarker for internal exposure [2].

Estragole Content in Natural Sources

When designing experiments or assessing exposure, it's vital to consider the variable concentrations of **estragole** in natural sources. The table below shows data from a 2021 analysis of fennel fruits [3].

Source	Subspecies / Variety	Estragole Content (Relative %)	Estimated Concentration (mg/g)
Fennel (<i>F. vulgare</i>)	subsp. <i>piperitum</i> (Wild, Minia)	~72% - ~89.8%	89.8 mg/g

Source	Subspecies / Variety	Estragole Content (Relative %)	Estimated Concentration (mg/g)
Fennel (<i>F. vulgare</i>)	subsp. <i>pipeperitum</i> (Wild, Khartoum)	~72%	Data not available
Fennel (<i>F. vulgare</i>)	subsp. <i>vulgare</i> (Cultivated)	Generally much lower	Data not available
Tarragon Oil [4]	<i>Artemisia dracuncululus</i>	60-75% [1], Estimated 80% [4]	Data not available
Basil Oil (Estragole chemotype) [4]	<i>Ocimum basilicum</i>	Estimated 81.87% [4]	Data not available

Frequently Asked Questions (FAQs)

Q1: Why can't a safe threshold be established for estragole? The European Commission's Scientific Committee on Food concluded that **estragole** is genotoxic and carcinogenic. For such substances, it is generally assumed that no completely safe threshold exists, as even very low doses could theoretically damage DNA. This leads to a recommendation to reduce exposure as much as possible [1].

Q2: Is the risk the same for all populations? No. The EU Committee on Herbal Medicinal Products specifically advises minimizing exposure for sensitive groups, including **young children, pregnant women, and breastfeeding women** [1].

Q3: Does this mean all products containing estragole are unsafe? Risk is a function of both hazard and exposure. The HMPC states that short-term use of herbal medicines containing **estragole** by adults at recommended dosages does not pose a significant cancer risk. This suggests that the exposure level from typical use is a critical factor [1].

Q4: What is a key experimental method for studying estragole bioactivation in humans? The quantification of **IES-Val hemoglobin adducts** in blood, using an isotope-dilution technique with FITC and Edman degradation, has been successfully used in a human pilot study to monitor internal exposure to the genotoxic metabolite of **estragole** [2].

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